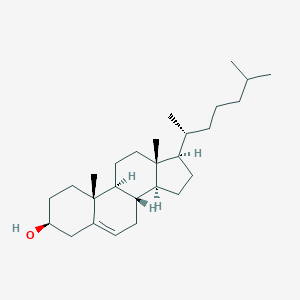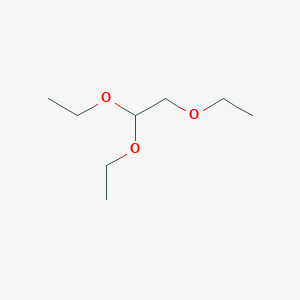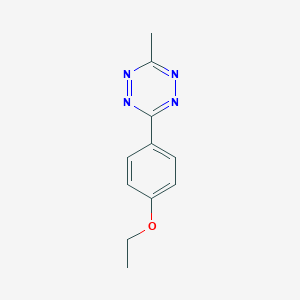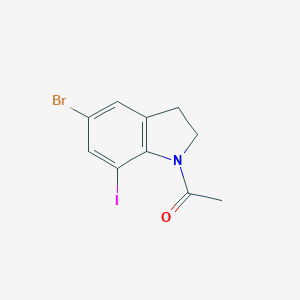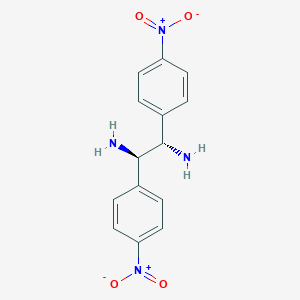
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine, also known as DPI, is a chemical compound that is commonly used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI is widely used in the study of oxidative stress, inflammation, and other cellular processes that are influenced by ROS.
作用机制
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine works by inhibiting the activity of NADPH oxidase, an enzyme that is involved in the production of ROS in cells. NADPH oxidase generates ROS by transferring electrons from NADPH to oxygen, resulting in the production of superoxide anion. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine inhibits this process by binding to the flavin adenine dinucleotide (FAD) cofactor of NADPH oxidase, preventing the transfer of electrons and the subsequent production of ROS.
Biochemical and Physiological Effects
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has a number of biochemical and physiological effects that are related to its ability to inhibit the production of ROS. It has been shown to reduce oxidative stress in a variety of cell types, and to protect cells from damage caused by ROS. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of extracellular matrix proteins, suggesting that it may have a role in the prevention of tissue damage.
实验室实验的优点和局限性
One of the main advantages of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is its potency as an inhibitor of NADPH oxidase. It is also relatively easy to synthesize and is commercially available from a number of suppliers. However, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its use can lead to the accumulation of other reactive oxygen species such as hydrogen peroxide. Additionally, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research involving 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine in the study of diseases such as cancer and neurodegenerative disorders, where oxidative stress is thought to play a role. Finally, there is interest in the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine as a therapeutic agent for the treatment of diseases that are characterized by excessive ROS production.
合成方法
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,3-dihydroindene-2-carboxylic acid with isobutyraldehyde and methylamine. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine.
科学研究应用
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is widely used in scientific research as a tool to study the role of ROS in various cellular processes. It has been shown to inhibit the production of ROS in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been used to study the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
属性
CAS 编号 |
122393-67-3 |
|---|---|
产品名称 |
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC 名称 |
1,1-dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C14H22N2/c1-8(2)10-7-11-9(12(15)13(10)16)5-6-14(11,3)4/h7-8H,5-6,15-16H2,1-4H3 |
InChI 键 |
URDKHFWDDRKILL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
规范 SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
同义词 |
1H-Indene-4,5-diamine, 2,3-dihydro-1,1-dimethyl-6-(1-methylethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




